Methyl 2-amino-6-propylbenzoate
Description
Methyl 2-amino-6-propylbenzoate is a substituted benzoate ester characterized by an amino group at the 2-position and a propyl substituent at the 6-position of the benzene ring. This compound belongs to the broader class of aminobenzoates, which are of interest in pharmaceutical and agrochemical research due to their structural versatility and biological activity.
Properties
CAS No. |
147494-22-2 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
methyl 2-amino-6-propylbenzoate |
InChI |
InChI=1S/C11H15NO2/c1-3-5-8-6-4-7-9(12)10(8)11(13)14-2/h4,6-7H,3,5,12H2,1-2H3 |
InChI Key |
JSCATFLOSLZNRJ-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C(=CC=C1)N)C(=O)OC |
Canonical SMILES |
CCCC1=C(C(=CC=C1)N)C(=O)OC |
Synonyms |
Benzoic acid, 2-amino-6-propyl-, methyl ester (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key physicochemical and functional differences between Methyl 2-amino-6-propylbenzoate and related compounds:
Key Observations:
- Functional Group Influence: The amino group in this compound distinguishes it from purely lipophilic analogs like sandaracopimaric acid methyl ester. This group may enhance interactions with biological targets compared to non-amino derivatives.
- Solubility: this compound is less water-soluble than methyl 2-benzoylamino-3-oxobutanoate due to the propyl substituent, which increases hydrophobicity.
- Synthetic Utility: Unlike diterpene esters (e.g., communic acid methyl esters), this compound is more amenable to modular synthesis, as seen in analogous aminobenzoate preparations.
Analytical Characterization
This compound’s structure can be confirmed via:
- ¹H/¹³C NMR : Peaks for the methyl ester (δ ~3.8–3.9 ppm for ¹H; δ ~52 ppm for ¹³C) and aromatic protons (δ ~6.5–7.5 ppm).

- FTIR : Stretching vibrations for NH₂ (~3350 cm⁻¹), ester C=O (~1720 cm⁻¹), and aromatic C=C (~1600 cm⁻¹).
- HPLC : Retention time differences compared to analogs like methyl shikimate (which elutes earlier due to lower hydrophobicity).
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